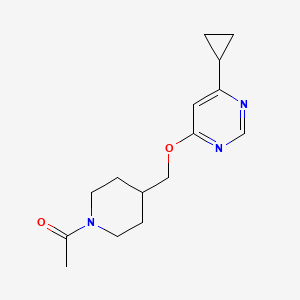
1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2, with a molecular weight of approximately 372.5 g/mol. The compound features a piperidine ring, a cyclopropyl-substituted pyrimidine, and various functional groups that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have demonstrated various mechanisms, including:
- Inhibition of Enzyme Activity : Compounds with structural similarities often act as enzyme inhibitors, impacting pathways relevant to cancer and neurodegenerative diseases.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its potential use in treating neurological disorders.
Antitumor Activity
Research has indicated that derivatives of the compound exhibit significant antitumor properties. For instance, studies on similar piperidine derivatives have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a structurally similar piperidine derivative exhibited potent antitumor activity against breast cancer cells, leading to significant reductions in tumor growth in vivo .
- Neuroprotective Effects : Another research project investigated the neuroprotective properties of related compounds in models of neurodegeneration, showing promise in reducing neuronal death and improving cognitive function .
Comparative Biological Activity
Structure-Activity Relationship (SAR)
| Structural Feature | Activity Implication |
|---|---|
| Cyclopropyl Group | Enhances receptor binding affinity |
| Piperidine Ring | Essential for biological activity |
| Pyrimidine Substitution | Modulates enzyme inhibition |
Future Directions
The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.
Properties
IUPAC Name |
1-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(19)18-6-4-12(5-7-18)9-20-15-8-14(13-2-3-13)16-10-17-15/h8,10,12-13H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCYGCNXTAQEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














